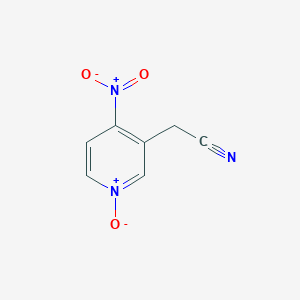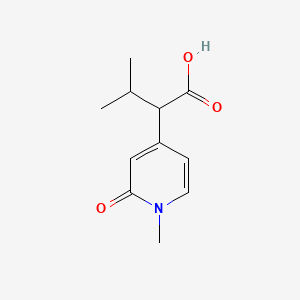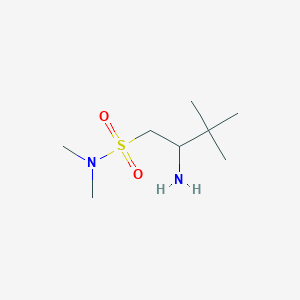
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide is a chemical compound with the molecular formula C8H20N2O2S and a molecular weight of 208.32 g/mol . This compound is known for its unique structural properties, which include a sulfonamide group attached to a highly branched butane backbone. It is primarily used in research and industrial applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide typically involves the reaction of 2,2,3,3-tetramethylbutane with sulfonamide precursors under controlled conditions. One common method includes the use of tert-butyl bromide and ethyl bromide in the presence of magnesium metal and manganese(II) ions . The reaction proceeds through the formation of organomanganese intermediates, which then decompose to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research and industrial use.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethylbutane: A hydrocarbon with a similar butane backbone but lacking the sulfonamide group.
Sulfanilamide: A sulfonamide antibiotic with a different structural arrangement but similar functional group.
Uniqueness
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide is unique due to its highly branched structure and the presence of both amino and sulfonamide groups. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C8H20N2O2S |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
2-amino-N,N,3,3-tetramethylbutane-1-sulfonamide |
InChI |
InChI=1S/C8H20N2O2S/c1-8(2,3)7(9)6-13(11,12)10(4)5/h7H,6,9H2,1-5H3 |
InChI Key |
ZHCDMCKMVNXRSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CS(=O)(=O)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13066931.png)
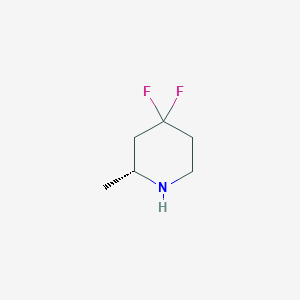



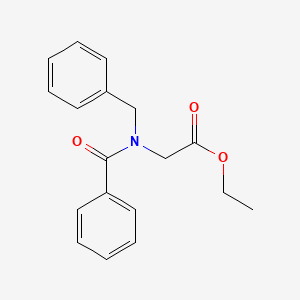
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)
![7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13066974.png)

